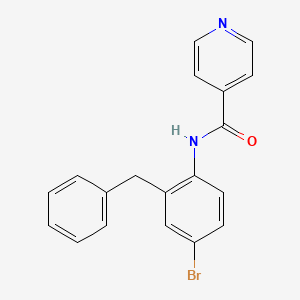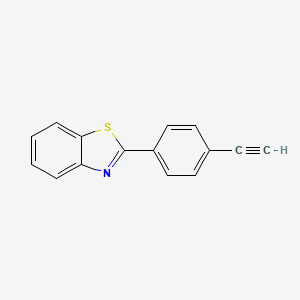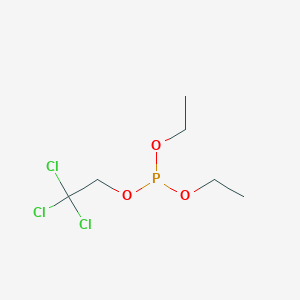
Phosphorous acid, diethyl 2,2,2-trichloroethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorous acid, diethyl 2,2,2-trichloroethyl ester is an organophosphorus compound with the molecular formula C6H12Cl3O3P. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorous acid, diethyl 2,2,2-trichloroethyl ester can be synthesized through the esterification of phosphorous acid with diethyl 2,2,2-trichloroethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorous acid, diethyl 2,2,2-trichloroethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include phosphoric acid derivatives, alcohols, and substituted esters .
Wissenschaftliche Forschungsanwendungen
Phosphorous acid, diethyl 2,2,2-trichloroethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorous-containing compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for phosphorous metabolism.
Wirkmechanismus
The mechanism of action of phosphorous acid, diethyl 2,2,2-trichloroethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a phosphorylating agent, transferring its phosphorous group to target molecules. This process is facilitated by the presence of nucleophilic sites on the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphite: Similar in structure but lacks the trichloroethyl group.
Triethyl phosphite: Contains three ethyl groups instead of the trichloroethyl group.
Phosphorous acid, diethyl ester: Similar but without the trichloroethyl substitution.
Uniqueness
Phosphorous acid, diethyl 2,2,2-trichloroethyl ester is unique due to the presence of the trichloroethyl group, which imparts distinct chemical properties and reactivity compared to other phosphorous esters .
Eigenschaften
CAS-Nummer |
82564-87-2 |
|---|---|
Molekularformel |
C6H12Cl3O3P |
Molekulargewicht |
269.5 g/mol |
IUPAC-Name |
diethyl 2,2,2-trichloroethyl phosphite |
InChI |
InChI=1S/C6H12Cl3O3P/c1-3-10-13(11-4-2)12-5-6(7,8)9/h3-5H2,1-2H3 |
InChI-Schlüssel |
YYYGVXKJYOEKNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(OCC)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


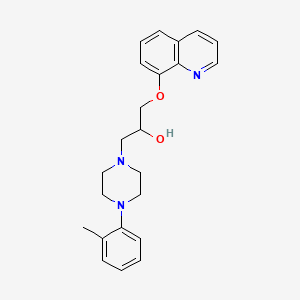
![9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene](/img/structure/B14407977.png)
![1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine](/img/structure/B14407994.png)

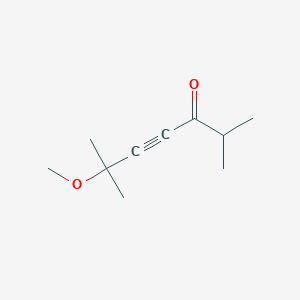
![7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408012.png)
![N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14408018.png)




